(-)-Didesoxycannabidiol
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Overview
Description
(-)-Didesoxycannabidiol: is a synthetic cannabinoid derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Unlike its parent compound, cannabidiol, this compound lacks certain functional groups, which may influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Didesoxycannabidiol typically involves multiple steps, starting from readily available precursors. One common route involves the selective reduction of cannabidiol to remove specific functional groups. This process may include:
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride to selectively reduce cannabidiol.
Purification: Employing chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Didesoxycannabidiol can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents, resulting in the formation of fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
Chemistry: (-)-Didesoxycannabidiol is used as a model compound to study the reactivity and stability of synthetic cannabinoids. It serves as a reference for developing new synthetic routes and optimizing reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with cannabinoid receptors and other molecular targets. Studies focus on its effects on cellular signaling pathways and its potential therapeutic applications.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory, analgesic, and neuroprotective effects. Research aims to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
Molecular Targets and Pathways: (-)-Didesoxycannabidiol exerts its effects primarily through interactions with cannabinoid receptors, such as CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound may also interact with other molecular targets, influencing signaling pathways involved in inflammation, pain, and neuroprotection.
Comparison with Similar Compounds
Cannabidiol: The parent compound, known for its wide range of biological activities.
(-)-Delta-9-tetrahydrocannabinol: Another cannabinoid with psychoactive properties.
Cannabigerol: A non-psychoactive cannabinoid with potential therapeutic applications.
Uniqueness: (-)-Didesoxycannabidiol is unique due to its modified chemical structure, which lacks certain functional groups present in cannabidiol. This structural difference may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1381973-51-8 |
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Molecular Formula |
C21H30 |
Molecular Weight |
282.471 |
IUPAC Name |
1-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4-pentylbenzene |
InChI |
InChI=1S/C21H30/c1-5-6-7-8-18-10-12-19(13-11-18)21-15-17(4)9-14-20(21)16(2)3/h10-13,15,20-21H,2,5-9,14H2,1,3-4H3/t20-,21-/m0/s1 |
InChI Key |
VGBLUPCGCQUYRW-SFTDATJTSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2C=C(CCC2C(=C)C)C |
Synonyms |
(-)-trans-Didesoxycannabidiol; Didesoxy CBD; ∆1(2)-trans-Didesoxycannabidiol; |
Origin of Product |
United States |
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